molecular formula C22H16F2N6O4S B11198716 N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea

N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea

Cat. No.: B11198716
M. Wt: 498.5 g/mol
InChI Key: BASQJPRFLBSYIX-UHFFFAOYSA-N
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Description

5-(3,4-difluorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with difluorophenyl and dimethoxyphenyl groups, as well as an oxadiazole moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 5-(3,4-difluorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluorophenyl group: This step may involve the use of difluorobenzene derivatives and suitable coupling reactions.

    Attachment of the dimethoxyphenyl group: This can be accomplished through substitution reactions using dimethoxybenzene derivatives.

    Formation of the oxadiazole moiety: This step may involve the use of appropriate reagents and conditions to form the oxadiazole ring.

    Final assembly: The final step involves the coupling of the various fragments to form the target compound.

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

5-(3,4-difluorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological targets.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-difluorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar compounds to 5-(3,4-difluorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one include:

    5-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one: Lacks the oxadiazole and dimethoxyphenyl groups.

    6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: Lacks the difluorophenyl group.

    5-(3,4-difluorophenyl)-6-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: Lacks the oxadiazole and dimethoxyphenyl groups.

The uniqueness of 5-(3,4-difluorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lies in the combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16F2N6O4S

Molecular Weight

498.5 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H16F2N6O4S/c1-32-16-6-3-11(7-17(16)33-2)19-26-18(34-29-19)10-35-22-27-20-13(9-25-28-20)21(31)30(22)12-4-5-14(23)15(24)8-12/h3-9H,10H2,1-2H3,(H,25,28)

InChI Key

BASQJPRFLBSYIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F)OC

Origin of Product

United States

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